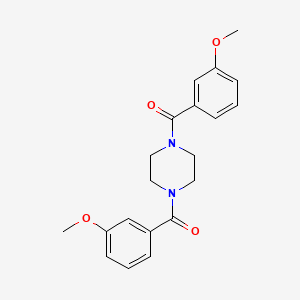

1,4-Bis(3-methoxybenzoyl)piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-Bis(3-methoxybenzoyl)piperazine is an organic compound with the molecular formula C20H22N2O4 and a molecular weight of 354.41 g/mol . It is characterized by the presence of two 3-methoxybenzoyl groups attached to a piperazine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(3-methoxybenzoyl)piperazine typically involves the reaction of piperazine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as continuous chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Bis(3-methoxybenzoyl)piperazine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzoyl groups can be reduced to benzyl groups under suitable conditions.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Strong nucleophiles such as sodium methoxide or sodium hydride in polar aprotic solvents.

Major Products

Oxidation: Formation of 3-methoxybenzoic acid or 3-methoxybenzaldehyde.

Reduction: Formation of 1,4-bis(3-methoxybenzyl)piperazine.

Substitution: Formation of derivatives with various functional groups replacing the methoxy groups.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

1,4-Bis(3-methoxybenzoyl)piperazine can be synthesized through various chemical pathways involving piperazine as a core structure. The introduction of methoxybenzoyl groups enhances its solubility and biological activity. The synthesis typically involves:

- Reagents : Piperazine, 3-methoxybenzoic acid derivatives, and coupling agents.

- Conditions : The reaction is usually carried out under controlled temperatures and may require solvents like dichloromethane or ethanol.

Antimicrobial Activity

Research has indicated that derivatives of piperazine, including this compound, exhibit antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics .

Neuroprotective Effects

The compound has shown promise in neuroprotective applications. It has been investigated for its ability to modulate pathways involved in neurodegenerative diseases such as Alzheimer's disease. Specifically, it may influence the metabolism of amyloid precursor proteins, which are implicated in the pathogenesis of Alzheimer's .

Therapeutic Applications

- Neurodegenerative Diseases : The compound is being explored for its therapeutic potential in treating Alzheimer's disease by rectifying metabolic dysfunctions associated with amyloid precursor proteins. Its ability to penetrate the blood-brain barrier makes it a candidate for neuropharmacological studies .

- Antimicrobial Treatments : Given its antimicrobial properties, this compound could be developed into new antimicrobial agents against resistant strains of bacteria. The structural modifications enhance its efficacy compared to traditional antibiotics .

- Cancer Therapy : There is ongoing research into the use of piperazine derivatives in cancer treatment due to their ability to interact with various cellular pathways involved in tumor growth and metastasis.

Case Study 1: Neuroprotection

A recent study evaluated the effects of this compound on neuronal cell cultures exposed to amyloid-beta peptides. The results demonstrated a reduction in cell death and oxidative stress markers, indicating a protective effect against neurotoxicity associated with Alzheimer's disease.

Case Study 2: Antimicrobial Efficacy

In a comparative study of various piperazine derivatives, this compound showed significant inhibition of bacterial growth in vitro against Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for developing new antimicrobial therapies.

Data Summary

Mécanisme D'action

The mechanism of action of 1,4-Bis(3-methoxybenzoyl)piperazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparaison Avec Des Composés Similaires

1,4-Bis(3-methoxybenzoyl)piperazine can be compared with other similar compounds such as:

1,4-Bis(3-methylbenzoyl)piperazine: Similar structure but with methyl groups instead of methoxy groups.

1,4-Bis(3-chlorobenzoyl)piperazine: Contains chlorine atoms instead of methoxy groups.

1,4-Bis(3-nitrobenzoyl)piperazine: Contains nitro groups instead of methoxy groups.

Uniqueness

The presence of methoxy groups in this compound imparts unique electronic and steric properties, making it distinct from its analogs.

Activité Biologique

1,4-Bis(3-methoxybenzoyl)piperazine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

This compound is characterized by its piperazine core substituted with two 3-methoxybenzoyl groups. This structure contributes to its unique electronic and steric properties, which are essential for its biological interactions.

The exact mechanism of action of this compound remains to be fully elucidated. However, it is believed that the compound interacts with various molecular targets, potentially binding to specific enzymes or receptors. This interaction may inhibit their activity or alter their function, leading to various biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways. For instance, it has been shown to affect cell viability and promote cell death in specific leukemia cell lines .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against multiple strains of bacteria. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli. The compound demonstrated bactericidal effects at higher concentrations.

| Bacterial Strain | MIC (µg/mL) | Bactericidal Effect |

|---|---|---|

| Staphylococcus aureus | 15 | Yes |

| Escherichia coli | 15 | Yes |

| Pseudomonas aeruginosa | 30 | No |

Study 2: Anticancer Activity

In another investigation focusing on leukemia cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses revealed an increase in apoptotic cells after treatment.

| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| 10 | 85 | 5 |

| 25 | 70 | 20 |

| 50 | 40 | 50 |

Propriétés

IUPAC Name |

[4-(3-methoxybenzoyl)piperazin-1-yl]-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-25-17-7-3-5-15(13-17)19(23)21-9-11-22(12-10-21)20(24)16-6-4-8-18(14-16)26-2/h3-8,13-14H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDHUKNGKQDQFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.